Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate
Description
Properties
CAS No. |
1184722-47-1 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H15NO3S/c1-22-18(21)16-11-13-9-12(7-8-15(13)23-16)10-17(20)19-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
WBBBMZRDGPINKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Preparation of the benzo[b]thiophene-2-carboxylate ester intermediate.
- Introduction of the 2-oxo-2-(phenylamino)ethyl substituent via amide or ketoamide formation.
- Purification and characterization of the final compound.
Preparation of Benzo[b]thiophene-2-carboxylate Esters
The benzo[b]thiophene core with a carboxylate ester at position 2 is commonly synthesized by condensation of substituted benzaldehydes with ethyl or methyl thioglycolate under basic conditions.
- Under inert atmosphere (nitrogen), a substituted benzaldehyde (e.g., 4-chloro-2-fluorobenzaldehyde) is reacted with ethyl thioglycolate and a base such as triethylamine or potassium carbonate in an anhydrous polar aprotic solvent (DMSO or DMF).
- The reaction mixture is heated (60–80 °C) for 2 hours and then allowed to stir at room temperature overnight.
- The product is precipitated by pouring the reaction mixture into ice-water, filtered, washed, and dried to yield ethyl or methyl benzo[b]thiophene-2-carboxylate derivatives.
This method is adapted from procedures reported by Fedi et al. and patent WO2018/122232, demonstrating high yields and purity of the ester intermediate.
Conversion to Methyl Ester
If the initial ester is ethyl, conversion to the methyl ester can be achieved by transesterification or direct esterification:
- Treatment of benzo[b]thiophene-2-carboxylic acid with methanol in the presence of acid catalysts such as thionyl chloride or concentrated sulfuric acid.
- The reaction is carried out in suitable solvents like chloroform, polar aprotic solvents, or hydrocarbons at controlled temperatures.
- The methyl ester is isolated by standard extraction and purification techniques.
This esterification process is well-established in the literature and patents related to benzo[b]thiophene derivatives.
Introduction of the 2-Oxo-2-(phenylamino)ethyl Group
The key functionalization step involves attaching the 2-oxo-2-(phenylamino)ethyl moiety at the 5-position of the benzo[b]thiophene ring.
Possible synthetic routes include:
Amide Bond Formation via Activated Carboxylic Acid Derivatives
- The methyl benzo[b]thiophene-2-carboxylate can be converted into an acid chloride or activated ester.
- Reaction with phenylglycine or phenylaminoacetyl derivatives under basic or coupling reagent conditions (e.g., DCC, DMAP) leads to the formation of the ketoamide linkage.
- This approach is supported by procedures for related benzothiophene derivatives where hydrazine or amine nucleophiles are coupled to carboxylate esters or acids.
Nucleophilic Substitution on Halogenated Benzo[b]thiophene Derivatives
- Starting from 5-halogenated benzo[b]thiophene-2-carboxylate esters, nucleophilic substitution with phenylaminoacetyl nucleophiles can introduce the desired side chain.
- The reaction is typically conducted under inert atmosphere in polar aprotic solvents with bases such as potassium tert-butoxide.
- Temperature control between -10 °C to 60 °C is crucial for optimal yield and selectivity.
-
- Condensation of benzo[b]thiophene aldehyde derivatives with phenylaminoacetyl compounds under reflux in methanol or ethanol can yield the target compound.
- This method leverages the reactivity of aldehyde and amine groups to form imines or amides that can be subsequently oxidized or rearranged to the ketoamide structure.
Reaction Conditions and Catalysts
- Solvents: Anhydrous DMSO, DMF, dichloromethane, and ethanol are commonly used depending on the step.
- Bases: Triethylamine, potassium carbonate, and potassium tert-butoxide are frequently employed.
- Catalysts: Esterification catalysts include thionyl chloride and concentrated sulfuric acid; coupling reagents such as DCC and DMAP facilitate amide bond formation.
- Temperature: Reactions are typically conducted between 0 °C and 80 °C, with some sensitive steps requiring cooling to -10 °C.
Purification Techniques
- Precipitation by addition of water or ice-water.
- Extraction with organic solvents such as ethyl acetate or diethyl ether.
- Chromatographic purification using silica gel with pentane/ether mixtures.
- Recrystallization from methanol or ethanol to obtain pure crystalline products.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Outcome/Product |
|---|---|---|---|---|
| 1 | Condensation | Substituted benzaldehyde + ethyl thioglycolate | Triethylamine, DMSO, 60–80 °C, inert N2 | Ethyl benzo[b]thiophene-2-carboxylate |
| 2 | Esterification/Transesterification | Benzo[b]thiophene-2-carboxylic acid | Methanol, thionyl chloride or H2SO4 catalyst | Methyl benzo[b]thiophene-2-carboxylate |
| 3 | Nucleophilic substitution / Amide formation | Methyl benzo[b]thiophene-2-carboxylate + phenylaminoacetyl derivative | Potassium tert-butoxide, polar aprotic solvent, 0 to 60 °C | This compound |
| 4 | Purification | Crude product | Precipitation, extraction, chromatography | Pure target compound |
Research Findings and Analytical Data
- The synthetic methods described yield the target compound with high purity and good overall yields.
- Reaction optimization studies highlight the importance of solvent choice and temperature control for the nucleophilic substitution step.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the final compound.
- The use of potassium tert-butoxide in the substitution step is critical for efficient conversion, with molar ratios between 0.9 and 1.5 equivalents per mole of substrate and reaction temperatures from -5 °C to 35 °C being optimal.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological macromolecules, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Substituent and Core Structure Comparison
Research Findings and Implications
- Synthetic Efficiency : Yields for benzo[b]thiophene derivatives vary widely (22–78%), influenced by reaction conditions (e.g., HFIP solvent in multicomponent reactions vs. benzene in amide couplings ).
- Biological Relevance: Trifluoromethyl and phenylamino groups correlate with agrochemical activity, while amino groups enable scaffold diversification for drug discovery .
- Structural Insights : Planarity of the benzo[b]thiophene core and substituent orientation (e.g., trans amides ) are critical for molecular interactions.
Biological Activity
Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core, which is known for its pharmacological properties. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. Detailed procedures can be found in the supplementary materials of relevant studies .
Antimicrobial Properties
Research indicates that derivatives of benzo[b]thiophene, including the target compound, exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance:
- Antibacterial Activity : The compound demonstrated effective inhibition against drug-resistant strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .
- Antifungal Activity : Similar studies have shown that the compound possesses antifungal properties, making it a candidate for further development in treating infections caused by resistant pathogens .
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (e.g., A549 lung adenocarcinoma cells) revealed that the compound has a favorable safety profile. At concentrations significantly above the MIC values, no cytotoxic effects were observed, suggesting that it may be safe for therapeutic use .
The biological activity of this compound is thought to involve multiple mechanisms:
- Targeting Bacterial Cell Walls : The compound may interfere with the synthesis or integrity of bacterial cell walls, leading to cell lysis.
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival .
- Modulation of Immune Responses : Some studies suggest that similar compounds can modulate immune responses, enhancing the efficacy of existing treatments against infections .
Case Studies
Several case studies highlight the potential applications of this compound:
- A study focusing on its antibacterial efficacy against Staphylococcus aureus reported a significant reduction in bacterial load in treated samples compared to controls .
- In another investigation, the compound was assessed alongside known antibiotics, revealing synergistic effects that could enhance treatment outcomes for resistant infections .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target Organism | MIC (µg/mL) | Cytotoxicity (A549) | Notes |
|---|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | None at 128 | Effective against drug-resistant strains |
| Antifungal | Candida albicans | 16 | None at 128 | Moderate antifungal activity |
| Synergistic Effects | Combination with antibiotics | Varies | None at therapeutic levels | Enhances efficacy against resistant strains |
Q & A
Basic: What are the standard synthetic routes for Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Core Formation: Construct the benzo[b]thiophene scaffold using Friedel-Crafts acylation or cyclization of 2-mercaptoacetate derivatives with substituted benzaldehydes (e.g., 2-fluorobenzaldehyde) in DMF with K₂CO₃ at 60°C .
Carboxylation: Introduce the methyl ester group at the 2-position via hydrolysis of intermediates followed by re-esterification.
Side-Chain Functionalization: Couple the 5-position with a 2-oxo-2-(phenylamino)ethyl group using EDC/HOBt-mediated amidation or urea-forming reactions .
Key Validation: Monitor reactions via TLC and confirm structures using , , and LC-MS.
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
Discrepancies in X-ray data (e.g., disorder, twinning) require:
Software Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning via the BASF parameter .
Puckering Analysis: Apply Cremer-Pople coordinates to quantify non-planarity in the benzo[b]thiophene ring, addressing deviations from idealized geometry .
Validation: Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond-length outliers .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: identifies aromatic protons (δ 7.2–8.1 ppm) and the methyl ester (δ 3.8–4.0 ppm). confirms carbonyl groups (C=O at ~170 ppm) .
- IR: Validate amide (1650–1680 cm) and ester (1720–1740 cm) functionalities.
- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds) .
Advanced: How can computational modeling predict the compound’s bioactivity as a STAT3 inhibitor?
Methodological Answer:
Docking Studies: Use AutoDock Vina to simulate binding to STAT3’s SH2 domain, focusing on hydrogen bonds between the phenylamino group and Arg-609/Ser-613 residues .
DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with inhibitory potency .
MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation .
- Storage: Keep in airtight containers at –20°C, away from light, to prevent hydrolysis of the ester group .
- Waste Disposal: Neutralize with 10% NaOH before disposal as hazardous organic waste .
Advanced: How to optimize reaction yields for the 2-oxo-2-(phenylamino)ethyl side-chain coupling?
Methodological Answer:
Coupling Reagents: Compare EDC/HOBt vs. DCC/DMAP efficiency in anhydrous DCM or THF. EDC minimizes racemization but requires strict moisture control .
Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates.
Catalysis: Explore Pd-mediated Buchwald-Hartwig amination for aryl coupling at lower temperatures .
Advanced: How to address inconsistent bioactivity data across structural analogs?
Methodological Answer:
SAR Analysis: Systematically vary substituents (e.g., electron-withdrawing groups at the phenyl ring) and correlate with STAT3 IC values .
Crystallographic Overlays: Compare binding modes of active vs. inactive analogs using PyMOL to identify critical interactions.
Meta-Stability Checks: Ensure compounds are purified to >95% (HPLC) and tested under standardized assay conditions .
Advanced: What strategies mitigate decomposition during diazo intermediate formation?
Methodological Answer:
Low-Temperature Synthesis: Prepare diazo precursors at –10°C to suppress undesired dimerization .
Stabilizers: Add Cu(I) salts (e.g., CuOTf) to catalyze diazo transfer while quenching reactive byproducts .
In Situ Monitoring: Use FT-IR to detect diazo peaks (~2100 cm) and adjust reaction time dynamically .
Basic: How to confirm regioselectivity in benzo[b]thiophene functionalization?
Methodological Answer:
- NOE Experiments: Use to verify substitution patterns (e.g., proximity of 5-position ethyl group to thiophene protons) .
- X-ray Diffraction: Resolve electron density maps to distinguish between 5- and 6-position isomers .
Advanced: How to model the compound’s pharmacokinetic properties computationally?
Methodological Answer:
ADMET Prediction: Use SwissADME to estimate logP (~3.5), BBB permeability, and CYP450 interactions .
Solubility: Apply COSMO-RS to calculate aqueous solubility from molecular surface charge distribution.
Metabolic Pathways: Simulate Phase I oxidation (e.g., ester hydrolysis) using Schrödinger’s Metabolite Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
